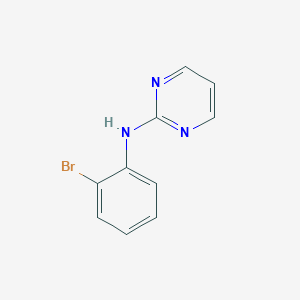
2-(2-Bromophenylamino)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenylamino)pyrimidine is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It is a pyrimidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study. In
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenylamino)pyrimidine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and differentiation. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-(2-Bromophenylamino)pyrimidine has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activation of NF-κB signaling. Additionally, it has been found to have anti-viral activity against the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Bromophenylamino)pyrimidine in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, it has been found to exhibit various biological activities, making it a potential candidate for drug development. However, one limitation of using this compound is its relatively low yield in the synthesis process, which could make it difficult to obtain large quantities for experiments.
Orientations Futures
There are many potential future directions for research on 2-(2-Bromophenylamino)pyrimidine. One area of focus could be on its anti-cancer properties, with further studies needed to determine its effectiveness against different types of cancer and its potential for use in combination with other anti-cancer drugs. Additionally, further research could be done to better understand its mechanism of action and to identify other enzymes and signaling pathways that it may be able to inhibit. Finally, research could be done to optimize the synthesis method for this compound, with the goal of increasing the yield and making it more accessible for use in experiments.
In conclusion, 2-(2-Bromophenylamino)pyrimidine is a promising compound with potential applications in scientific research. Its ability to inhibit various enzymes and signaling pathways, as well as its anti-cancer, anti-inflammatory, and anti-viral properties, make it a valuable tool for studying these processes and developing new drugs. Further research is needed to fully understand its mechanism of action and to identify its potential for use in various areas of medicine.
Méthodes De Synthèse
The synthesis of 2-(2-Bromophenylamino)pyrimidine is a multi-step process that involves the reaction of 2-bromoaniline with ethyl cyanoacetate to form 2-(2-bromo-phenyl)-2-cyanoacetamide. This intermediate is then reacted with thiourea to produce the final product, 2-(2-Bromophenylamino)pyrimidine. The yield of this synthesis method is typically around 60-70%.
Applications De Recherche Scientifique
2-(2-Bromophenylamino)pyrimidine has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, it has been shown to have anti-viral activity against the influenza virus, making it a potential candidate for the development of anti-viral drugs.
Propriétés
Numéro CAS |
127813-30-3 |
|---|---|
Nom du produit |
2-(2-Bromophenylamino)pyrimidine |
Formule moléculaire |
C10H8BrN3 |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
N-(2-bromophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,(H,12,13,14) |
Clé InChI |
HKALOZYOQMUXJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
SMILES canonique |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
Synonymes |
2-(2-bromophenylamino)pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



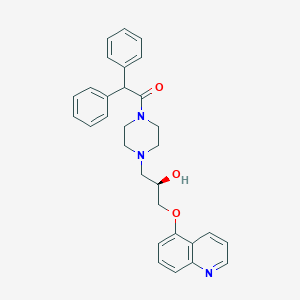
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
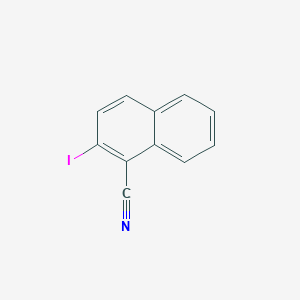
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
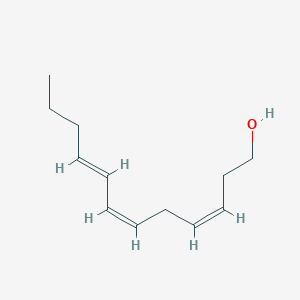
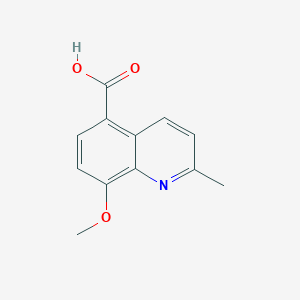
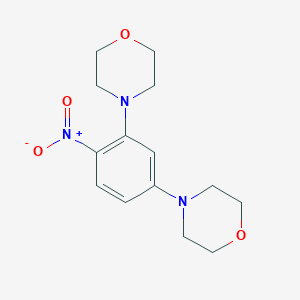
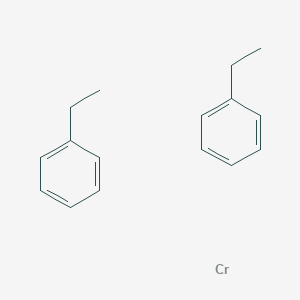
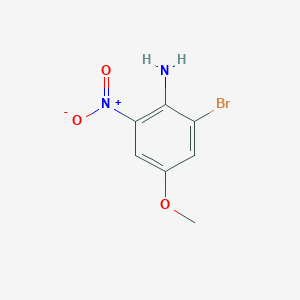
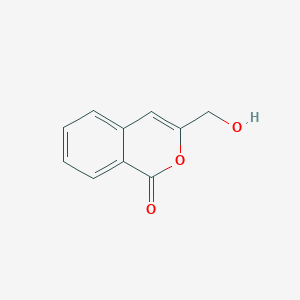
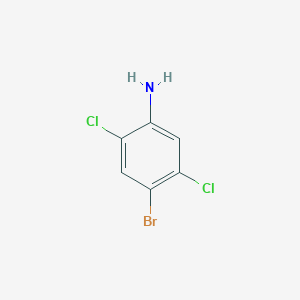
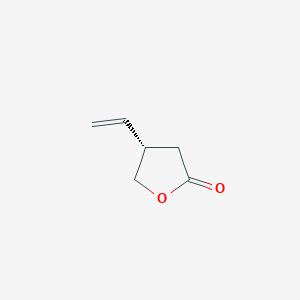
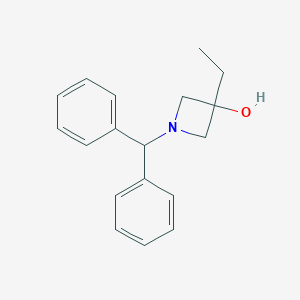
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)